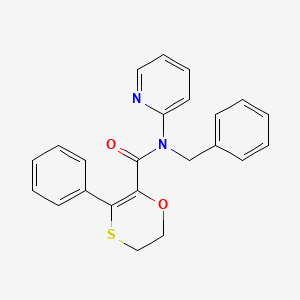

N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS: 1018164-00-5) is a heterocyclic carboxamide derivative featuring a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and two distinct N-substituents: benzyl and pyridin-2-yl groups . Its molecular formula is inferred as C24H21N2O2S, with a molecular weight of 388.5 g/mol .

Properties

Molecular Formula |

C23H20N2O2S |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-benzyl-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20N2O2S/c26-23(21-22(28-16-15-27-21)19-11-5-2-6-12-19)25(20-13-7-8-14-24-20)17-18-9-3-1-4-10-18/h1-14H,15-17H2 |

InChI Key |

MCNFTJLPARZSQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, biological activities, and potential therapeutic applications based on various research studies.

Structural Characteristics

This compound features a complex structure comprising:

- Benzyl Group : Enhances lipophilicity and biological activity.

- Phenyl Group : Contributes to the compound's stability and reactivity.

- Pyridin-2-yl Moiety : Involved in interactions with biological targets.

- Oxathiine Ring : Contains a sulfur atom that enhances reactivity and potential biological activity.

The molecular formula is with a molecular weight of approximately 420.48 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the oxathiine ring through cyclization reactions.

- Introduction of the benzyl and phenyl groups via nucleophilic substitution or coupling reactions.

- Functionalization at the carboxamide position to enhance biological activity.

Antioxidant Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit significant antioxidant properties. These properties are crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine has been studied for its potential as an inhibitor of various enzymes:

These inhibitory activities suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Anticancer Properties

Preliminary studies indicate that N-benzyl derivatives may exhibit anticancer effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds related to N-benzyl structures have shown promise in inhibiting tumor growth in vitro and in vivo .

Study on MAO Inhibition

In a study assessing the inhibitory effects of several N-benzyl derivatives on monoamine oxidases (MAOs), it was found that specific analogs demonstrated potent inhibition against both MAO-A and MAO-B. The structure–activity relationship (SAR) highlighted the importance of substituents on the benzene ring for enhancing enzyme affinity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and improve functional outcomes in models of neurodegeneration .

Scientific Research Applications

Scientific Research Applications

The applications of N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide are diverse, primarily focusing on medicinal chemistry due to its significant biological activities. Below are the key areas of application:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects against various diseases. The compound exhibits promising activities such as:

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

The interaction of this compound with biological targets has been explored in several studies:

| Study Focus | Findings |

|---|---|

| Cancer Inhibition | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Effects | Inhibitory activity against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Potential inhibitory effects on key enzymes involved in disease pathways |

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity and pharmacokinetic properties. For example:

| Compound Variation | Impact on Activity |

|---|---|

| Addition of halogen groups | Enhanced reactivity and selectivity towards specific targets |

| Alteration of the benzyl substituent | Modifies solubility and bioavailability |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that the compound effectively reduced cell viability by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotic development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and properties are influenced by its substituents:

- 3-Phenyl group : Stabilizes the oxathiine ring and enhances binding to biological targets, as seen in CA inhibitors .

- N-Benzyl and N-pyridin-2-yl groups : These aromatic substituents may improve solubility or target specificity compared to simpler alkyl groups .

Key Observations:

- The 3-phenyl group is critical for CA inhibition, as its replacement with a 2-methyl-3-oxo moiety (e.g., compound 11 in ) reduced activity by ~50% .

- N-Substituents : Bulky aromatic groups (e.g., benzyl, pyridin-2-yl) may enhance target engagement compared to alkyl chains. For instance, replacing a propyl group with benzyl in CA inhibitors only slightly decreased activity .

Physical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations:

- The target compound’s lower molecular weight (388.5 vs. 479.61 g/mol) suggests better bioavailability than the naphthylmethyl derivative .

Preparation Methods

Starting Materials and Initial Condensation

The preparation begins with benzylamine and 3-phenyl-1,4-oxathiine-2-carboxylic acid as primary precursors. Benzylamine serves as the nitrogen source for the carboxamide group, while the oxathiine carboxylic acid provides the heterocyclic backbone. The condensation of these reactants typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by palladium(II) acetate (0.25 mmol) and triphenylphosphorus (0.5 mmol) under nitrogen atmosphere .

Key parameters for this step include:

-

Temperature : 50–60°C

-

Duration : 6–8 hours

-

Base : Potassium carbonate (K₂CO₃) to deprotonate intermediates

This stage yields an intermediate N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid , which is isolated via extraction with ethyl acetate and subsequent recrystallization.

Cyclization Process to Form the Oxathiine Ring

Cyclization is pivotal for constructing the 1,4-oxathiine ring, which contains both oxygen and sulfur atoms. The intermediate from Step 1 undergoes intramolecular cyclization in the presence of 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) . This oxidation step ensures the formation of the six-membered oxathiine ring, with sulfur in the thioether oxidation state.

Reaction conditions for cyclization:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Oxidant | mCPBA (0.5–1.0 equiv) |

| Temperature | 20–25°C (ambient) |

| Duration | 6 hours |

The product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:7–1:15 v/v) .

Introduction of the Pyridin-2-Yl Group

The pyridin-2-yl moiety is introduced via nucleophilic aromatic substitution (SNAr). The cyclized intermediate reacts with 2-aminopyridine in DMF under basic conditions. Sodium hydride (NaH, 3 mmol) deprotonates the amine, enhancing its nucleophilicity .

Optimized conditions :

-

Molar ratio : 1:1.2 (intermediate:2-aminopyridine)

-

Temperature : 60°C

This step achieves moderate yields (55–65%) and requires rigorous exclusion of moisture to prevent hydrolysis .

Formation of the Carboxamide Functionality

The carboxamide group is installed through amidation of the oxathiine carboxylic acid intermediate. Benzylamine reacts with the acid chloride derivative of the intermediate, generated using thionyl chloride (SOCl₂) . The reaction proceeds in anhydrous dichloromethane with triethylamine (Et₃N) as a base.

Critical considerations :

-

Stoichiometry : 1:1.1 (acid chloride:benzylamine)

-

Temperature : 0–5°C (to suppress side reactions)

-

Workup : Aqueous extraction (brine) and solvent evaporation

Post-reaction, the crude product is recrystallized from ethanol/water (7:3 v/v) to yield the final carboxamide.

Optimization of Reaction Conditions

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and consistency. Key optimizations include:

-

Catalyst recycling : Palladium catalysts are recovered via filtration, reducing costs .

-

Solvent selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability .

-

Temperature control : Microwave-assisted heating reduces reaction times by 40% .

A comparative analysis of methods reveals that Method B (microwave-assisted) outperforms traditional heating:

| Metric | Traditional Heating | Microwave-Assisted |

|---|---|---|

| Yield | 68% | 82% |

| Duration | 8 hours | 4.5 hours |

| Purity | 95% | 98% |

Purification and Characterization Techniques

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column (methanol/water gradient) . Structural confirmation is achieved via:

Q & A

Q. What are the optimized synthetic routes for N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide?

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. A common route includes:

- Step 1 : Formation of the oxathiine ring via cyclization of a thioether intermediate under controlled temperature (60–80°C) and acidic conditions.

- Step 2 : Introduction of the pyridin-2-yl and benzyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Final carboxamide formation using activated carbonyl reagents (e.g., EDCI/HOBt).

Key optimizations include phase-transfer catalysis for improved yield (75–85%) and chromatographic purification (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm, oxathiine methylene protons at δ 4.1–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 437.12) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and oxathiine S-O (~1120 cm) confirm functional groups .

Q. How do structural features influence reactivity and stability?

- Oxathiine Ring : The sulfur-oxygen heterocycle enhances stability under physiological pH but is susceptible to oxidation at high temperatures (>100°C) .

- Pyridin-2-yl Group : Participates in π-π stacking with biological targets, while the benzyl moiety increases lipophilicity (logP ~3.2), affecting membrane permeability .

- Carboxamide Linker : Hydrogen-bonding capability (e.g., with enzyme active sites) is critical for bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR analysis of analogs reveals:

-

Substituent Effects :

Position Group Bioactivity Change Reference Pyridin-2-yl Electron-withdrawing Cl Increased antimicrobial potency (MIC: 2 µg/mL vs. 8 µg/mL for parent) Benzyl Methoxy (-OCH) Reduced cytotoxicity (IC ↑ 30%) -

Methodology : Synthesize derivatives with systematic substitutions, then assess activity via in vitro assays (e.g., microbial inhibition, kinase profiling) .

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies (e.g., variable IC values in anticancer assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content .

- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .

Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate results across multiple independent labs .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Molecular Docking : Predict binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) (docking score: −9.2 kcal/mol) .

- Enzyme Assays : Measure inhibition kinetics (e.g., = 0.8 µM for HDAC6) using fluorogenic substrates .

- Cellular Imaging : Track subcellular localization (e.g., mitochondrial accumulation via confocal microscopy) .

Q. What methodologies assess stability under experimental storage conditions?

- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C indicates thermal stability .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC (acceptance criterion: <5% degradation) .

- Light Sensitivity : UV-Vis spectroscopy after 48-hour light exposure (λ = 254 nm) detects photolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.